3,3'-Dithiobis(1H-1,2,4-triazole)

Description

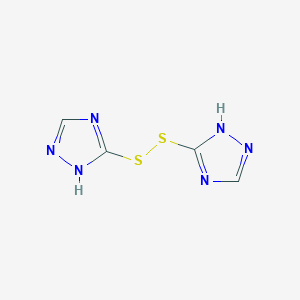

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQRBNVXOJWPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)SSC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163871 | |

| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-01-4 | |

| Record name | 5,5′-Dithiobis[1H-1,2,4-triazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis(1H-1,2,4-triazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-Dithiobis(1H-1,2,4-triazole) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZV4ZW59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 3,3'-Dithiobis(1H-1,2,4-triazole): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide derivative of the heterocyclic compound 1H-1,2,4-triazole. The 1,2,4-triazole nucleus is a key structural motif found in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anticancer effects. The incorporation of a disulfide linkage can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of 3,3'-Dithiobis(1H-1,2,4-triazole), detailed experimental protocols for their determination, and an exploration of its potential biological mechanisms of action based on related structures.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 3,3'-Dithiobis(1H-1,2,4-triazole) is summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₄H₄N₆S₂ | PubChem[1] |

| Molecular Weight | 200.24 g/mol | PubChem[1] |

| Melting Point | 179-183 °C (with decomposition) | ChemicalBook |

| Boiling Point (Predicted) | 578.1 ± 33.0 °C | ChemicalBook |

| Density (Predicted) | 1.83 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.60 ± 0.20 | ChemicalBook |

| LogP (Calculated) | 0.8 | PubChem[1] |

| CAS Number | 14804-01-4 | PubChem[1] |

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific data. While specific experimental details for all properties of 3,3'-Dithiobis(1H-1,2,4-triazole) are not extensively reported in publicly available literature, this section outlines standard methodologies for the synthesis and characterization of this and similar compounds.

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

The synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) typically involves the oxidation of its corresponding thiol precursor, 1H-1,2,4-triazole-3-thiol.

Protocol:

-

Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol in an appropriate aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide, with stirring until a clear solution is obtained.

-

Oxidation: To the stirred solution, add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a solution of iodine (I₂), dropwise at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Precipitation: Continue stirring for a specified period (e.g., 2-4 hours) until the reaction is complete. The product, 3,3'-Dithiobis(1H-1,2,4-triazole), will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any remaining salts and impurities, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are reported to confirm the molecular structure.[2]

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets. The absorption bands corresponding to specific functional groups (e.g., N-H, C=N, C-S) are identified to verify the structure.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[3]

-

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its formulation and biological testing.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be selected, such as water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Equilibrium Solubility Method (Shake-Flask):

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

LogP Determination (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol (RP-HPLC Method):

-

Chromatographic System: Utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[4][5]

-

Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4).[6]

-

Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system for each mobile phase composition and record their retention times (t_R).

-

Sample Analysis: Inject a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) under the same conditions and determine its retention time.

-

Calculation:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Extrapolate the log k values to 100% aqueous phase (log k_w) by plotting log k versus the percentage of the organic modifier in the mobile phase.

-

Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k_w values.

-

Determine the LogP of 3,3'-Dithiobis(1H-1,2,4-triazole) by interpolating its log k_w value on the calibration curve.[7]

-

Workflow for LogP determination by RP-HPLC.

Potential Biological Activity and Mechanisms of Action

While specific biological data for 3,3'-Dithiobis(1H-1,2,4-triazole) is limited, the broader class of 1,2,4-triazole derivatives and organic disulfides are known to possess significant biological activities.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes. For instance, azole antifungals are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, leading to disruption of the fungal cell membrane. The presence of the dithiobis moiety could also contribute to the antimicrobial effect through redox cycling or interaction with thiol-containing enzymes in microorganisms.

Anticancer Activity

Derivatives of 1,2,4-triazole have been extensively investigated for their anticancer properties. The potential mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Inhibition of kinases, which are often dysregulated in cancer cells, can disrupt signaling pathways involved in cell proliferation and survival.

-

DNA Interaction: Some heterocyclic compounds can intercalate into DNA or bind to its grooves, interfering with DNA replication and transcription, ultimately leading to apoptosis of cancer cells.

-

Induction of Oxidative Stress: The disulfide bond can undergo reduction in the cellular environment, leading to the formation of reactive thiol radicals. This can disrupt the cellular redox balance and induce oxidative stress, which can be selectively toxic to cancer cells that often have a compromised antioxidant defense system.

Potential anticancer mechanisms of action.

Conclusion

3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of interest due to its structural relation to a class of compounds with proven pharmacological relevance. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides the foundational knowledge and standard methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity and mechanism of action, which will be crucial for assessing its potential in drug development. The information and protocols presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug discovery.

References

- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | C4H4N6S2 | CID 84653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. asianpubs.org [asianpubs.org]

- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,3'-Dithiobis(1H-1,2,4-triazole): Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science due to its unique structural and electronic properties.

Chemical Structure and Properties

3,3'-Dithiobis(1H-1,2,4-triazole) is a symmetrical molecule consisting of two 1H-1,2,4-triazole rings linked by a disulfide bridge (-S-S-) at the C3 position. The 1,2,4-triazole rings are five-membered aromatic heterocycles containing three nitrogen atoms and two carbon atoms. The disulfide linkage imparts specific geometric constraints and redox activity to the molecule. The nitrogen atoms of the triazole rings and the sulfur atoms of the disulfide bridge are potential coordination sites, making this compound a versatile ligand in coordination chemistry.[1]

Key Structural Features:

-

Molecular Formula: C₄H₄N₆S₂[2]

-

IUPAC Name: 5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole[2]

-

Structure: A disulfide bond connects two 1H-1,2,4-triazole heterocyclic units.[1]

Physicochemical Data

The quantitative data for 3,3'-Dithiobis(1H-1,2,4-triazole) and its key precursor are summarized below.

| Property | 3,3'-Dithiobis(1H-1,2,4-triazole) | 1H-1,2,4-triazole-3-thiol (Precursor) |

| CAS Number | 14804-01-4 | 3179-31-5 |

| Molecular Formula | C₄H₄N₆S₂ | C₂H₃N₃S |

| Molecular Weight | 200.24 g/mol | 101.12 g/mol |

| Melting Point | 179-183 °C (decomposes) | 220–222 °C |

| Synthesis Yield | Not explicitly reported (typically high) | 72–81% |

Note: Yield for the final product is not explicitly detailed in the surveyed literature but oxidative coupling of thiols to disulfides is generally a high-yielding reaction.

Synthesis Pathway

The predominant and most efficient synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) is a two-step process. The first step involves the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol, which is then subjected to oxidative dimerization to form the final disulfide product.

Experimental Protocols

Detailed methodologies for the two key stages of the synthesis are provided below.

Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)

This procedure follows a well-established two-part synthesis from thiosemicarbazide.

Part A: Preparation of 1-Formyl-3-thiosemicarbazide

-

Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid. Swirl the mixture until the solid dissolves.

-

Continue heating for an additional 30 minutes, during which the product will begin to crystallize.

-

Add 600 mL of boiling water to the mixture to form a milky solution and filter it through a fluted filter paper.

-

Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

-

Collect the crystalline 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.

-

Yield: 170–192 g (71–81%)

-

Melting Point: 177–178 °C (with decomposition)

-

Part B: Cyclization to 1,2,4-Triazole-3(5)-thiol

-

Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the solution in an ice bath for 30 minutes.

-

Carefully add 150 mL of concentrated hydrochloric acid to acidify the mixture.

-

Cool the reaction mixture in an ice bath for 2 hours to allow the thiol product to precipitate.

-

Collect the crude product by suction filtration.

-

For purification, dissolve the thiol in 300 mL of boiling water and filter the hot solution.

-

Cool the filtrate in an ice bath for 1 hour to recrystallize the product.

-

Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry overnight.

-

Yield: 108–123 g (72–81%)

-

Melting Point: 220–222 °C

-

Step 2: Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) (Oxidative Dimerization)

This representative protocol describes the oxidation of the thiol precursor to the final disulfide product using a mild oxidizing agent.

Experimental Workflow

Protocol:

-

Dissolve 10.1 g (0.1 mol) of 1H-1,2,4-triazole-3-thiol in 100 mL of 1M sodium hydroxide solution with stirring until a clear solution is obtained.

-

Cool the solution in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add 11 mL of 30% hydrogen peroxide (H₂O₂) solution dropwise to the stirred solution. The rate of addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Slowly acidify the reaction mixture to a pH of approximately 4-5 with 2M hydrochloric acid. A white precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with cold water (2 x 50 mL) to remove any remaining salts.

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Expected Yield: High

-

Melting Point: 179-183 °C (decomposes)

-

Disclaimer: The experimental protocols are provided for informational purposes only. All laboratory work should be conducted in a controlled environment with appropriate safety precautions by trained professionals.

References

An In-depth Technical Guide to the Tautomeric Forms and Stability of 3,3'-Dithiobis(1H-1,2,4-triazole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dithiobis(1H-1,2,4-triazole), a disulfide-linked dimer of the pharmacologically relevant 1,2,4-triazole-3-thiol, presents a compelling case for the study of tautomerism and structural stability. This technical guide provides a comprehensive overview of the known tautomeric forms of this compound, delves into its stability based on available crystallographic and computational data, and outlines key experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of triazole derivatives and their potential applications in drug development and materials science.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a thione or thiol group at the 3-position imparts the potential for tautomerism, a phenomenon that significantly influences the molecule's physicochemical properties, reactivity, and biological interactions. The oxidative dimerization of 1H-1,2,4-triazole-3-thiol yields 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule with multiple potential tautomeric forms due to the two triazole rings. Understanding the relative stability of these tautomers is critical for predicting its behavior in different environments and for the rational design of novel derivatives.

Tautomeric Forms of 3,3'-Dithiobis(1H-1,2,4-triazole)

The presence of two 1,2,4-triazole rings, each capable of existing in different tautomeric forms, gives rise to three principal tautomers for the dimeric structure: the 1H,1'H-tautomer, the 1H,4'H-tautomer, and the 4H,4'H-tautomer.

While comprehensive computational studies on the relative energies of these specific tautomers are not extensively reported in the literature, studies on the monomeric 1,2,4-triazole-3-thione consistently indicate that the thione form (analogous to the N-H tautomers) is generally more stable than the thiol form in the gas phase.[1]

Stability Analysis

The stability of the different tautomeric forms can be inferred from both experimental and theoretical data.

Crystallographic Evidence

X-ray crystallographic analysis of a synthesized sample of 3,3'-Dithiobis(1H-1,2,4-triazole) has unequivocally identified the solid-state structure as the Bis(4H-1,2,4-triazol-3-yl)disulfane tautomer, which corresponds to the 4H,4'H-form.[2][3] This indicates that in the crystalline phase, this particular tautomer is the most stable arrangement. The molecule possesses a crystallographically imposed twofold axis, and intermolecular N—H⋯N hydrogen bonds link the molecules into chains.[2][3]

| Crystallographic Data for 4H,4'H-tautomer | |

| Molecular Formula | C4H4N6S2[2][3] |

| Molecular Weight | 200.25 g/mol [2][3] |

| Crystal System | Monoclinic[2][3] |

| Space Group | C2/c[3] |

This data provides a concrete reference point for the most stable tautomer in the solid state.

Computational Chemistry Insights

While specific computational studies for 3,3'-Dithiobis(1H-1,2,4-triazole) are limited, extensive research on the parent 1,2,4-triazoline-3-thione shows a clear preference for the thione tautomer in the gas phase.[4] This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C-S single bond and S-H bond of the thiol form. It is reasonable to extrapolate that the dithiobis compound would also favor the thione-like N-H tautomers (1H,1'H, 1H,4'H, and 4H,4'H) over any potential dithiol form. Further computational studies are warranted to quantify the relative energies of the three primary N-H tautomers in both the gas phase and in solution.

Experimental Protocols

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

The primary synthetic route to 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidation of 1H-1,2,4-triazole-3-thiol.

Detailed Protocol:

A common procedure involves the reaction of 3-mercapto-1H-1,2,4-triazole with sodium hydroxide in ethanol.[2][3]

-

Dissolution: Dissolve 3-mercapto-1H-1,2,4-triazole in ethanol.

-

Base Addition: Add a solution of sodium hydroxide.

-

Reflux: The mixture is refluxed at approximately 353 K (80 °C) for several hours (e.g., five hours).[2]

-

Acidification and Isolation: After cooling to room temperature, the solution is acidified with a strong acid such as HCl.[2] The product precipitates and can be collected by filtration.

-

Crystallization: Colorless crystals can be obtained by slow evaporation of the solvent.[2]

Spectroscopic Characterization

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic bands for the triazole ring and the N-H group. For related 1,2,4-triazole-3-thiones, the following absorptions are typical:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200 - 3100 |

| C-H stretch (aromatic) | ~3050 |

| C=N stretch | 1600 - 1550 |

| C-N stretch | 1420 - 1300 |

| C-S stretch | ~700 |

The absence of a prominent S-H stretching band around 2600-2550 cm⁻¹ would support the presence of the thione tautomers.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a solvent like DMSO-d₆, a broad singlet corresponding to the N-H proton is expected in the downfield region (typically >10 ppm). A singlet for the C-H proton of the triazole ring should also be observed. The chemical shift of the N-H proton will be indicative of the specific tautomer present in solution.

-

¹³C NMR: The spectrum will show two signals for the carbon atoms of the triazole ring. The chemical shift of the carbon atom attached to the sulfur (C3) will be particularly informative in distinguishing between thione and thiol forms.

Biological Activity and Signaling Pathways

While numerous derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific studies on the biological evaluation and signaling pathways of 3,3'-Dithiobis(1H-1,2,4-triazole) are not extensively documented in the public domain.[5][6] The disulfide linkage is a known pharmacophore that can be cleaved under reductive conditions in biological systems, potentially releasing the monomeric 1H-1,2,4-triazole-3-thiol, which may then exert its biological effects. Further research is needed to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of significant interest due to the interplay of its disulfide linkage and the tautomeric nature of its constituent triazole rings. Crystallographic data confirms the 4H,4'H-tautomer as the most stable form in the solid state. While detailed quantitative data on the relative stabilities of all tautomers in different phases is still needed, the established preference for the thione form in related monomers provides a strong basis for further investigation. The straightforward synthesis via oxidation of the corresponding thiol allows for its accessibility for further studies. This technical guide consolidates the current knowledge on this compound and highlights the areas where further research, particularly in computational stability analysis and biological evaluation, is required to fully unlock its potential.

References

- 1. ijsr.net [ijsr.net]

- 2. Bis(4H-1,2,4-triazol-3-yl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,3'-Dithiobis(1H-1,2,4-triazole)

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound featuring two 1,2,4-triazole rings linked by a disulfide bridge. The 1,2,4-triazole moiety is a cornerstone in the development of pharmaceuticals and energetic materials due to its unique chemical properties and thermal resilience. The inclusion of a disulfide bond introduces a potentially labile linkage that can significantly influence the molecule's thermal stability and decomposition mechanism. Understanding these characteristics is paramount for the safe handling, storage, and application of this compound, particularly in drug development where thermal stability can impact shelf-life and formulation processes. This technical guide provides a comprehensive overview of the anticipated thermal properties and decomposition behavior of 3,3'-Dithiobis(1H-1,2,4-triazole).

Molecular Structure and Properties

-

IUPAC Name: 3,3'-Disulfanediylbis(1H-1,2,4-triazole)

-

Molecular Formula: C₄H₄N₆S₂[1]

-

Molecular Weight: 200.24 g/mol [1]

-

Structure:

The molecule's stability is attributed to the aromaticity of the triazole rings. However, the disulfide bond is generally considered the weakest covalent bond in the structure, making it a likely initiation point for thermal decomposition.

Proposed Synthesis

A plausible synthetic route to 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidative coupling of a suitable precursor, 1H-1,2,4-triazole-3-thiol. This method is a common approach for the formation of disulfide bonds.

Reaction Scheme:

2 * (1H-1,2,4-triazole-3-thiol) + [O] → 3,3'-Dithiobis(1H-1,2,4-triazole) + H₂O

Where [O] represents a suitable oxidizing agent.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol in a suitable solvent, such as a mixture of water and ethanol.

-

Oxidation: Add a mild oxidizing agent (e.g., hydrogen peroxide, iodine, or potassium ferricyanide) dropwise to the solution at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,3'-Dithiobis(1H-1,2,4-triazole).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Thermal Analysis

The thermal stability of 3,3'-Dithiobis(1H-1,2,4-triazole) can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Hypothetical Thermal Data

The following table summarizes the anticipated thermal decomposition data for 3,3'-Dithiobis(1H-1,2,4-triazole), extrapolated from studies on analogous compounds like 3-amino-1,2,4-triazole.[2][3]

| Parameter | Expected Value | Method | Comments |

| Melting Point (Tₘ) | ~180-220 °C | DSC | A sharp endothermic peak is expected, corresponding to the melting of the compound. |

| Onset Decomposition (Tₒ) | ~230-260 °C | TGA/DSC | The temperature at which significant mass loss begins. |

| Peak Decomposition (Tₗ) | ~270-300 °C | TGA/DSC | The temperature of the maximum rate of decomposition, often observed as an exothermic peak in DSC. |

| Mass Loss (Stage 1) | ~32% | TGA | Corresponds to the initial cleavage of the disulfide bond and loss of S₂. |

| Mass Loss (Stage 2) | ~68% | TGA | Subsequent decomposition of the triazole rings, leading to the evolution of gaseous products like N₂, HCN. |

| Final Residue | < 5% at 600 °C | TGA | A small amount of carbonaceous residue may remain. |

Experimental Protocols for Thermal Analysis

4.2.1 Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 3-5 mg of the finely ground sample into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

4.2.2 Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Visualizations

Experimental Workflow

Caption: Workflow for Synthesis and Thermal Analysis.

Hypothesized Decomposition Pathway

The thermal decomposition is likely initiated by the homolytic cleavage of the S-S bond, which is the weakest bond in the molecule. This is followed by the fragmentation of the resulting triazolylthiyl radicals.

Caption: Proposed Thermal Decomposition Pathway.

Discussion of Decomposition Mechanism

The proposed decomposition mechanism initiates with the cleavage of the disulfide bond, which has a relatively low bond dissociation energy. This initial step would result in the formation of two highly reactive 1H-1,2,4-triazol-3-ylthiyl radicals. These radicals would then undergo further fragmentation.

The decomposition of the 1,2,4-triazole ring is a complex process. Based on studies of similar heterocycles, fragmentation is likely to proceed via cleavage of the N-N and C-N bonds within the ring. This would lead to the evolution of stable gaseous products such as molecular nitrogen (N₂), hydrogen cyanide (HCN), and potentially carbon disulfide (CS₂) and ammonia (NH₃), depending on the specific rearrangement pathways. The significant evolution of N₂ is a characteristic feature of the decomposition of nitrogen-rich heterocyclic compounds.

Conclusion

While direct experimental data for 3,3'-Dithiobis(1H-1,2,4-triazole) is pending, a comprehensive understanding of its likely thermal behavior can be extrapolated from the extensive knowledge base of 1,2,4-triazole and disulfide chemistry. The compound is anticipated to exhibit moderate thermal stability, with decomposition likely initiating at the disulfide linkage in the temperature range of 230-260 °C. The subsequent decomposition of the triazole rings is expected to yield a mixture of gaseous products, primarily N₂ and HCN. The hypothetical data and pathways presented in this guide serve as a valuable resource for researchers, providing a solid foundation for the design of future experimental studies and ensuring the safe handling and application of this compound. Further experimental validation using the described protocols is strongly recommended to ascertain the precise thermal properties of 3,3'-Dithiobis(1H-1,2,4-triazole).

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of 3,3'-Dithiobis(1H-1,2,4-triazole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 3,3'-Dithiobis(1H-1,2,4-triazole). The information is compiled from publicly available safety data sheets, chemical databases, and related scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3,3'-Dithiobis(1H-1,2,4-triazole) is provided below.

| Property | Value | Reference |

| CAS Number | 14804-01-4 | [1][2] |

| Molecular Formula | C4H4N6S2 | [3] |

| Molecular Weight | 200.24 g/mol | [3] |

| Synonyms | bis(1H-1,2,4-triazol-3-yl) disulfide |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3'-Dithiobis(1H-1,2,4-triazole) is considered a hazardous substance.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures.[4][5][6]

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

| Compound | Test | Route | Species | Value | Reference |

| 1,2,4-Triazole | LD50 | Oral | Rat | 1648 mg/kg | [7] |

| 1,2,4-Triazole | LD50 | Dermal | Rat | 3129 mg/kg | [7] |

| 1,2,4-Triazole | LD50 | Dermal | Rabbit | >200 and <2000 mg/kg | [7] |

| 2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetate | LD50 | Intraperitoneal | Rat | 1125 mg/kg | [8] |

| S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines | LC50 | Aquatic | Danio rerio (zebrafish) | 8.29 - 49.66 mg/L (96h) | [9] |

Safe Handling and Storage

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are necessary to prevent skin contact.[4]

-

Respiratory Protection: In case of potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Hygiene Measures

Avoid all personal contact with the substance. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[4]

Storage Conditions

Store in a cool, dry, and well-ventilated area in a tightly sealed, labeled container.[4] Keep away from strong oxidizing agents and other incompatible materials.[4] The storage area should be secured and accessible only to authorized personnel.[5]

Experimental Protocol: Acute Oral Toxicity Assessment

While a specific protocol for 3,3'-Dithiobis(1H-1,2,4-triazole) is not available, the following is a generalized methodology for assessing acute oral toxicity, based on the OECD 423 guidelines, which can be adapted for this compound.

Objective: To determine the acute oral toxicity of a test substance and assign it to a GHS toxicity category.

Principle: A sequential dosing method using a small number of animals (typically rats) per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (mortality or survival) in one step determines the dose for the next step.

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult, non-pregnant female rats are used. They are acclimatized to the laboratory conditions for at least five days before the experiment.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered in a constant volume over the range of body weights of the animals. The vehicle for the substance should be chosen based on its solubility and should be non-toxic (e.g., water, corn oil).

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.

-

Gross Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The results are interpreted in terms of the number of animals that die or survive at each dose level, which allows for the assignment of the substance to a GHS category.

Visualizations

Caption: A logical workflow for the safe handling of a hazardous chemical.

Caption: A hypothesized signaling pathway for triazole-induced toxicity.

References

- 1. 14804-01-4 CAS MSDS (3,3'-dithiobis(1H-1,2,4-triazole)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3,3'-dithiobis(1H-1,2,4-triazole) | 14804-01-4 [chemicalbook.com]

- 3. 3,3'-Dithiobis(1H-1,2,4-triazole) | C4H4N6S2 | CID 84653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Methodological & Application

Application Note: Detailed Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) via Oxidation of 1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through the oxidative coupling of its precursor, 1H-1,2,4-triazole-3-thiol. This document outlines the necessary reagents, step-by-step experimental procedure, and purification methods. Additionally, it includes a summary of the key quantitative data in a tabular format and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers.

Introduction

Disulfide bonds are crucial covalent linkages in a variety of chemical and biological systems. The formation of a disulfide bridge between two thiol-containing heterocyclic rings, such as 1H-1,2,4-triazole, can impart unique structural and functional properties to the resulting molecule. The title compound, 3,3'-Dithiobis(1H-1,2,4-triazole), is a symmetrical disulfide that holds potential as a building block in the development of novel therapeutic agents and functional materials. The principal synthetic route to this class of compounds involves the straightforward oxidation of the corresponding thiol precursor. This application note details a reliable method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) from 1H-1,2,4-triazole-3-thiol using a mild oxidizing agent.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).

| Parameter | Value | Reference |

| Starting Material | 1H-1,2,4-triazole-3-thiol | N/A |

| Product | 3,3'-Dithiobis(1H-1,2,4-triazole) | N/A |

| Molecular Formula | C₄H₄N₆S₂ | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 220-222 °C (for precursor) | [2] |

| Yield | High (expected) | General for this reaction type |

Note: Specific yield and melting point for the final product are dependent on the purity and scale of the reaction and should be determined experimentally.

Experimental Protocol

This protocol describes the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) via the oxidation of 1H-1,2,4-triazole-3-thiol using hydrogen peroxide.

Materials and Reagents:

-

1H-1,2,4-triazole-3-thiol (C₂H₃N₃S)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve a specific amount of 1H-1,2,4-triazole-3-thiol in an aqueous solution of sodium hydroxide. The base facilitates the deprotonation of the thiol to form the more reactive thiolate anion.

-

Oxidation: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise. The addition should be controlled to maintain the reaction temperature and avoid excessive foaming.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Precipitation of Product: Once the reaction is complete, acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. This will protonate any remaining basic species and precipitate the crude 3,3'-Dithiobis(1H-1,2,4-triazole).

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold distilled water to remove any inorganic salts and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

Figure 1: Workflow for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause skin and eye burns. Handle with care.

-

Concentrated hydrochloric acid is corrosive. Handle with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This detailed protocol provides a solid foundation for the successful synthesis and purification of 3,3'-Dithiobis(1H-1,2,4-triazole) for research and development purposes.

References

Application of 3,3'-Dithiobis(1H-1,2,4-triazole) as a Corrosion Inhibitor for Carbon Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals in various aggressive media.[1] Among these, 1,2,4-triazole derivatives have garnered significant attention due to their strong adsorption capabilities on metal surfaces, forming a protective barrier against corrosive agents.[2] The molecule 3,3'-Dithiobis(1H-1,2,4-triazole) is a promising candidate for corrosion inhibition of carbon steel, particularly in acidic environments, owing to the presence of multiple nitrogen atoms in the triazole rings and a disulfide linkage, which can provide additional active sites for adsorption.[3] This document provides a summary of the potential application of this compound and detailed protocols for its evaluation.

Proposed Mechanism of Action

The corrosion inhibition by 3,3'-Dithiobis(1H-1,2,4-triazole) is proposed to occur via adsorption of the molecule onto the carbon steel surface. This adsorption can be a combination of physisorption and chemisorption. The triazole rings and the sulfur atoms can act as active centers for adsorption.[3] The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film.[1] This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for various 1,2,4-triazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl, which can be used as a reference for evaluating 3,3'-Dithiobis(1H-1,2,4-triazole).

Table 1: Inhibition Efficiency from Weight Loss Measurements

| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) |

| Blank | 5.74 | - |

| 1 x 10⁻⁶ | 2.18 | 62.0 |

| 5 x 10⁻⁶ | 1.49 | 74.0 |

| 1 x 10⁻⁵ | 1.03 | 82.1 |

| 5 x 10⁻⁵ | 0.63 | 89.0 |

| 1 x 10⁻⁴ | 0.41 | 92.8 |

| 5 x 10⁻⁴ | 0.31 | 94.6 |

Data is representative and synthesized from studies on similar triazole derivatives.[4]

Table 2: Potentiodynamic Polarization Parameters

| Inhibitor Concentration (M) | Ecorr (mV vs. Ag/AgCl) | icorr (µA·cm⁻²) | βa (mV·dec⁻¹) | βc (mV·dec⁻¹) | Inhibition Efficiency (%) |

| Blank | -450 | 1104 | 75 | -120 | - |

| 1 x 10⁻⁶ | -445 | 420 | 72 | -118 | 62.0 |

| 1 x 10⁻⁵ | -438 | 200 | 69 | -115 | 81.9 |

| 1 x 10⁻⁴ | -430 | 95 | 65 | -110 | 91.4 |

| 1 x 10⁻³ | -422 | 16 | 60 | -105 | 98.5 |

Data is representative and based on studies of various triazole inhibitors.[5]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | n | Inhibition Efficiency (%) |

| Blank | 50 | 250 | 0.85 | - |

| 1 x 10⁻⁶ | 150 | 180 | 0.87 | 66.7 |

| 1 x 10⁻⁵ | 350 | 120 | 0.89 | 85.7 |

| 1 x 10⁻⁴ | 800 | 80 | 0.91 | 93.8 |

| 1 x 10⁻³ | 1500 | 50 | 0.93 | 96.7 |

Rct: Charge transfer resistance, Cdl: Double layer capacitance, n: CPE exponent. Data is representative.

Experimental Protocols

Materials and Sample Preparation

-

Carbon Steel Specimens: Carbon steel coupons with a composition of (in wt%) C: 0.15-0.25, Mn: 0.30-0.60, P: ≤0.04, S: ≤0.05, and the remainder Fe are typically used.[6] For electrochemical measurements, the specimens are often embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

-

Surface Preparation: Prior to each experiment, the carbon steel surface should be mechanically polished using a series of silicon carbide (SiC) emery papers of decreasing grit size (e.g., from 400 to 2000 grade).[6] The polished specimens are then rinsed with deionized water and degreased with a suitable solvent like acetone or ethanol, followed by drying in a stream of warm air.

-

Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a commonly used aggressive medium for testing corrosion inhibitors for carbon steel.[6]

-

Inhibitor Solutions: Stock solutions of 3,3'-Dithiobis(1H-1,2,4-triazole) should be prepared in the corrosive medium. A range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M) should be prepared by serial dilution to evaluate the concentration-dependent inhibition effect.

Weight Loss Measurements

-

Clean and weigh the carbon steel coupons accurately (w₁).

-

Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

-

After the immersion period, retrieve the coupons, rinse them with deionized water, clean them with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (w₂).

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR (mg·cm⁻²·h⁻¹) = (w₁ - w₂) / (A * t)

-

where A is the surface area of the coupon in cm² and t is the immersion time in hours.

-

-

IE (%) = [(CR₀ - CRᵢ) / CR₀] * 100

-

where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

-

Electrochemical Measurements

Electrochemical experiments are typically performed in a standard three-electrode glass cell containing the carbon steel specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

-

Immerse the prepared working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]

-

The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE (%) = [(icorr₀ - icorrᵢ) / icorr₀] * 100

-

where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

-

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]

-

The impedance data is typically presented as Nyquist and Bode plots.

-

The experimental data can be fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

-

where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,3'-Dithiobis(1H-1,2,4-triazole) in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide-bridged heterocyclic compound with significant potential as a ligand in coordination chemistry. While direct coordination studies of the intact disulfide are limited, its application primarily proceeds through the in situ cleavage of the disulfide bond upon reaction with metal precursors. This cleavage generates the versatile 3-mercapto-1H-1,2,4-triazole ligand, which can then coordinate to metal centers in various modes. This document provides detailed application notes and experimental protocols for utilizing 3,3'-Dithiobis(1H-1,2,4-triazole) as a precursor to form coordination complexes with diverse metal ions. The resulting metal complexes of the triazole-thiolate ligand have potential applications in areas such as catalysis, materials science, and medicinal chemistry, including the development of antimicrobial and anticancer agents.[1][2]

Ligand Activation and Coordination Behavior

The primary utility of 3,3'-Dithiobis(1H-1,2,4-triazole) in coordination chemistry stems from the reactivity of its disulfide bond. In the presence of metal ions, particularly transition metals, the S-S bond can undergo reductive cleavage to yield two equivalents of the corresponding 3-mercapto-1H-1,2,4-triazole anion. This in situ ligand formation is a key feature of its coordination chemistry.

The resulting 3-mercapto-1H-1,2,4-triazole ligand is a versatile building block for coordination polymers and discrete complexes. It can exist in tautomeric forms (thione and thiol) and can coordinate to metal ions through its sulfur atom and/or the nitrogen atoms of the triazole ring.[3] This flexibility leads to a rich variety of coordination modes, including:

-

Monodentate Coordination: Primarily through the sulfur atom.

-

Bidentate Chelating Coordination: Involving the sulfur atom and a nitrogen atom from the triazole ring (typically N4).[4][5]

-

Bridging Coordination: Linking multiple metal centers through either the sulfur atom, the triazole ring nitrogens, or a combination of both.[6]

The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion present in the metal salt, the reaction solvent, and the pH of the reaction medium.[7]

Experimental Protocols

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

A common method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidation of 1H-1,2,4-triazole-3-thiol.

Materials:

-

1H-1,2,4-triazole-3-thiol

-

Hydrogen peroxide (30%)

-

Ethanol

-

Water

Procedure:

-

Dissolve 1H-1,2,4-triazole-3-thiol in ethanol.

-

Slowly add an excess of 30% hydrogen peroxide to the solution while stirring.

-

Continue stirring at room temperature for several hours. The product will precipitate out of the solution.

-

Filter the white precipitate, wash with water and then with cold ethanol.

-

Dry the product under vacuum.

General Protocol for the Synthesis of Metal Complexes via In Situ Ligand Formation

This protocol describes a general method for the synthesis of metal complexes starting from 3,3'-Dithiobis(1H-1,2,4-triazole).

Materials:

-

3,3'-Dithiobis(1H-1,2,4-triazole)

-

A suitable metal salt (e.g., NiCl₂, Cu(OAc)₂, Zn(NO₃)₂, Cd(OAc)₂)

-

A suitable solvent (e.g., ethanol, methanol, DMF, DMSO)

-

A base (optional, e.g., triethylamine, NaOH)

Procedure:

-

Dissolve the metal salt in the chosen solvent.

-

In a separate flask, dissolve 3,3'-Dithiobis(1H-1,2,4-triazole) in the same solvent. A 1:2 metal-to-disulfide molar ratio is a good starting point, which corresponds to a 1:4 metal-to-thiol ratio after cleavage.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

If the triazole ligand is to be deprotonated, a base can be added dropwise to the reaction mixture.

-

The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates product formation.

-

The resulting solid is collected by filtration, washed with the solvent, and dried.

-

Recrystallization from a suitable solvent can be performed to obtain single crystals for X-ray diffraction studies.

Data Presentation

The following tables summarize representative data for coordination complexes formed from the in situ generated 3-mercapto-1H-1,2,4-triazole ligand.

Table 1: Selected FTIR Spectral Data (cm⁻¹) for 3-mercapto-1H-1,2,4-triazole and its Metal Complexes

| Compound | ν(N-H) | ν(C=N) | ν(C=S) | New Bands (M-N, M-S) |

| 3-mercapto-1H-1,2,4-triazole | ~3100 | ~1600 | ~1250 | - |

| Ni(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |

| Cu(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |

| Zn(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |

| Cd(II) Complex | Shifted/Broadened | Shifted | Shifted/Disappeared | ~450-500 (M-N), ~300-350 (M-S) |

Note: The disappearance or significant shift of the ν(C=S) band and shifts in the ν(N-H) and ν(C=N) bands upon complexation are indicative of coordination through the sulfur and nitrogen atoms.

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Compound | N-H (ring) | C-H (ring) | S-H |

| 3-mercapto-1H-1,2,4-triazole | ~13.5 | ~8.5 | ~3.4 |

| Diamagnetic Metal Complex | Shifted/Broadened | Shifted | Disappeared |

Note: The disappearance of the S-H proton signal and shifts in the ring proton signals upon complexation confirm the deprotonation of the thiol and coordination to the metal center.[5]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

Caption: Proposed mechanism of in situ ligand formation and coordination.

References

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Electrochemical Analysis of 3,3'-Dithiobis(1H-1,2,4-triazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound containing a disulfide bond, a functional group of significant interest due to its redox activity and role in various biological and chemical systems.[1] The disulfide linkage can be electrochemically cleaved under reducing conditions and reformed under oxidizing conditions, making electrochemical methods highly suitable for its characterization and quantification. These application notes provide a detailed experimental setup and protocols for the electrochemical analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) using common voltammetric techniques. The methodologies are based on established electrochemical principles for similar triazole and disulfide-containing compounds.

Principle of Electrochemical Detection

The electrochemical analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) is based on the redox activity of its disulfide (-S-S-) bond. The disulfide bond can be electrochemically reduced to form two thiol (-SH) groups, and subsequently, the thiols can be oxidized back to the disulfide. This redox behavior can be monitored using techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Anodic Stripping Voltammetry (ASV). The resulting current and potential values provide quantitative and qualitative information about the analyte.

Experimental Setup

A standard three-electrode electrochemical cell is recommended for the analysis.

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) is a suitable choice due to its wide potential window and relatively inert surface.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. All potentials in this document are reported with respect to SCE.

-

Counter Electrode (CE): A platinum wire or foil serves as the counter electrode.

-

Potentiostat/Galvanostat: An instrument capable of performing CV, DPV, and ASV is required.

Reagents and Solutions

-

Analyte Stock Solution: Prepare a stock solution of 3,3'-Dithiobis(1H-1,2,4-triazole) in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a concentration of 1 mM.

-

Supporting Electrolyte: A Britton-Robinson (B-R) buffer solution is versatile for pH studies.[2] It is prepared by mixing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid. The pH can be adjusted using a concentrated NaOH solution.

-

Deionized Water: High-purity deionized water should be used for all aqueous solutions.

-

Inert Gas: High-purity nitrogen or argon gas for deaerating the solutions.

Experimental Protocols

Electrode Pre-treatment

Before each experiment, the GCE surface must be polished to ensure a clean and reproducible surface.

-

Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

-

Rinse thoroughly with deionized water.

-

Soncate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any adsorbed alumina particles.

-

Dry the electrode under a stream of nitrogen.

Cyclic Voltammetry (CV) Protocol

CV is used to investigate the redox behavior of the analyte.

-

Pipette a known volume of the supporting electrolyte (e.g., 10 mL of B-R buffer, pH 7) into the electrochemical cell.

-

Deaerate the solution by purging with high-purity nitrogen for 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

-

Record the background CV scan in the potential range of interest (e.g., -1.0 V to +1.0 V).

-

Add a known concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) to the cell (e.g., final concentration of 100 µM).

-

Stir the solution for 60 seconds to ensure homogeneity.

-

Record the CV at a scan rate of 100 mV/s.

-

Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to study the nature of the electrochemical process (diffusion vs. adsorption control).

Differential Pulse Voltammetry (DPV) Protocol

DPV is a more sensitive technique for quantitative analysis.

-

Follow steps 1-5 from the CV protocol.

-

Set the DPV parameters:

-

Initial Potential: e.g., -0.8 V

-

Final Potential: e.g., 0.0 V

-

Pulse Amplitude: e.g., 50 mV

-

Pulse Width: e.g., 50 ms

-

Scan Rate: e.g., 20 mV/s

-

-

Record the DPV scan.

-

Create a calibration curve by plotting the peak current against the concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) by successive additions of the stock solution.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Cyclic Voltammetry Data for 100 µM 3,3'-Dithiobis(1H-1,2,4-triazole) in B-R Buffer (pH 7) at a Scan Rate of 100 mV/s.

| Process | Peak Potential (V vs. SCE) | Peak Current (µA) |

| Reduction (c1) | -0.65 | -5.2 |

| Oxidation (a1) | -0.58 | 4.8 |

| ΔEp (V) | 0.07 | - |

| Ipa/Ipc Ratio | - | 0.92 |

Table 2: Hypothetical Differential Pulse Voltammetry Data for the Determination of 3,3'-Dithiobis(1H-1,2,4-triazole).

| Concentration (µM) | Peak Current (µA) |

| 10 | 0.8 |

| 20 | 1.5 |

| 40 | 3.1 |

| 60 | 4.6 |

| 80 | 6.2 |

| 100 | 7.8 |

Visualizations

Signaling Pathway

The electrochemical reduction of 3,3'-Dithiobis(1H-1,2,4-triazole) involves the cleavage of the disulfide bond.

Caption: Electrochemical redox pathway of 3,3'-Dithiobis(1H-1,2,4-triazole).

Experimental Workflow

The overall experimental workflow for the electrochemical analysis is depicted below.

Caption: Workflow for the electrochemical analysis of the target compound.

Logical Relationships

The relationship between experimental parameters and the observed electrochemical response.

Caption: Key parameter relationships in voltammetric analysis.

References

- 1. 3,3'-Dithiobis(1H-1,2,4-triazole) | 14804-01-4 | Benchchem [benchchem.com]

- 2. Voltammetric determination of a novel 1-(3-Fluoro-benzenesulfonyl)-5-{3-[5-(3-methoxy-phenyl)-2-methyl-2H-[1,2,4]triazol-3-yl]-phenyl}-1H-indole using glassy carbon electrode in a Britton- Robinson buffer | Moroccan Journal of Chemistry [revues.imist.ma]

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) using Dithiobis Triazole Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing dithiobis triazole linkers. This class of MOFs holds significant promise for various applications, including targeted drug delivery, owing to their tunable porosity, high surface area, and the presence of functionalizable triazole and disulfide moieties.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Dithiobis triazole linkers, characterized by the presence of a disulfide bond connecting two triazole rings, offer unique advantages. The disulfide bond can act as a redox-responsive trigger for controlled drug release, while the triazole rings provide robust coordination sites for metal ions. This combination makes dithiobis triazole-based MOFs particularly attractive for applications in drug delivery, catalysis, and sensing.[1][2][3][4]

This document outlines the solvothermal synthesis of a representative dithiobis triazole-based MOF, its characterization, and protocols for drug loading and release studies.

Data Presentation

The following tables summarize typical quantitative data for triazole-based MOFs. Note that specific values for dithiobis triazole MOFs may vary depending on the specific metal ion and synthesis conditions.

Table 1: Physicochemical Properties of Representative Triazole-Based MOFs

| MOF Material | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |

| Zn-Triazole-Dicarboxylate | Zn(II) | 850 - 1200 | 0.45 - 0.65 | 8 - 15 | ~350 |

| Cu-Bis(triazole) | Cu(II) | 600 - 950 | 0.30 - 0.50 | 7 - 12 | ~300 |

| Cd-Dithiobis(triazole) | Cd(II) | 450 - 700 | 0.25 - 0.40 | 6 - 10 | ~320 |

Table 2: Drug Loading and Release Parameters for Triazole-Based MOFs

| Drug Molecule | MOF Carrier | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile (at pH 5.5, 24h) |

| 5-Fluorouracil | Zn-Triazole MOF | 15 - 25 | 70 - 85 | 60 - 75% |

| Doxorubicin | Cu-Triazole MOF | 10 - 20 | 65 - 80 | 50 - 65% |

| Ibuprofen | Zn-Dithiobis(triazole) MOF | 20 - 35 | 80 - 95 | 70 - 85% |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-Dithiobis(1,2,4-triazole) MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using a dithiobis(1,2,4-triazole) linker and a zinc salt.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

4,4'-dithiobis(4H-1,2,4-triazole) linker

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of the 4,4'-dithiobis(4H-1,2,4-triazole) linker in 15 mL of DMF.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.[5][6]

-

After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

-

Collect the resulting crystalline product by filtration or centrifugation.

-

Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Dry the final product in a vacuum oven at 80 °C for 12 hours.

Protocol 2: Activation of the Synthesized MOF

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for drug loading.

Materials:

-

Synthesized dithiobis triazole MOF

-

Methanol (analytical grade)

-

Vacuum oven

Procedure:

-

Immerse the as-synthesized MOF powder in methanol in a sealed container.

-

Gently agitate the suspension at room temperature for 24 hours.

-

Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process three times.

-

After the final wash, collect the MOF by filtration.

-

Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent. The activated MOF is now ready for characterization and drug loading experiments.

Protocol 3: Drug Loading into the Dithiobis Triazole MOF

This protocol outlines a typical procedure for loading a drug molecule, such as 5-fluorouracil, into the activated MOF.

Materials:

-

Activated dithiobis triazole MOF

-

5-Fluorouracil (5-FU)

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).

-

Disperse 50 mg of the activated MOF in 10 mL of the 5-FU solution.

-

Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.